molecular formula C16H24N2O3S B4646891 N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide

N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide

Katalognummer: B4646891
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: KBSOWKLAPDFGRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was discovered by researchers at the University of Queensland and has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide works by binding to a specific region of RNA polymerase I, which prevents it from initiating transcription. This leads to a decrease in ribosomal RNA production and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, as it targets RNA polymerase I, which is overexpressed in many types of cancer. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.

Zukünftige Richtungen

There are several future directions for the research and development of N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of RNA polymerase I transcription, which could lead to improved cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis.

Eigenschaften

IUPAC Name

N-cyclooctyl-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-22(20,21)18-15-11-7-8-13(12-15)16(19)17-14-9-5-3-2-4-6-10-14/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSOWKLAPDFGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.